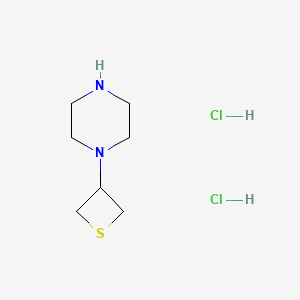
2,4,5-Trichloronicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichloronicotinaldehyde: is an organic compound with the molecular formula C6H2Cl3NO It is a derivative of nicotinaldehyde, where three hydrogen atoms in the benzene ring are replaced by chlorine atoms at positions 2, 4, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane. The reaction proceeds as follows:
Nicotinaldehyde+3SOCl2→this compound+3SO2+3HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trichloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: 2,4,5-Trichloronicotinic acid.
Reduction: 2,4,5-Trichloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4,5-Trichloronicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: While not a drug itself, it is a precursor in the synthesis of potential therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for medicinal purposes.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichloronicotinaldehyde involves its interaction with various molecular targets. The presence of chlorine atoms increases its reactivity, allowing it to participate in a range of chemical reactions. It can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and molecular targets depend on the specific application and the environment in which it is used.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns.
2,4,6-Trichlorophenol: Another chlorinated aromatic compound with different substitution patterns.
2,4-Dichloronicotinaldehyde: A related compound with fewer chlorine atoms.
Uniqueness: 2,4,5-Trichloronicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This pattern imparts distinct chemical properties, making it suitable for specific applications that other compounds may not fulfill. Its reactivity and potential for further functionalization make it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C6H2Cl3NO |
|---|---|
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
2,4,5-trichloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)3(2-11)5(4)8/h1-2H |
InChI-Schlüssel |
DZJOELLDBCXMRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B15299056.png)


![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)

![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)

![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)


